![molecular formula C13H14ClN9S B1255484 6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1255484.png)
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a member of tetrazoles.
Scientific Research Applications
Microwave-Assisted Synthesis
An efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, including compounds similar to the specified chemical, was developed using microwave-assisted methods. This approach yields high purity products confirmed by X-ray crystallography, highlighting its potential in synthetic organic chemistry (Moustafa et al., 2020).
Structural Analysis via Neutron Diffraction
The structural details of similar triazine derivatives have been elucidated through neutron diffraction techniques. This method provides insights into the molecular arrangement and bonding characteristics, essential for understanding the chemical's behavior and potential applications (Schwalbe, Williams, & Koetzle, 1989).
Antimicrobial Activity
A series of triazine derivatives, structurally related to the specified chemical, demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Synthesis of Triazine Derivatives
The synthesis of various triazine derivatives, including those structurally similar to the specified compound, has been explored. These methodologies are crucial for producing compounds for further application in chemical and pharmaceutical research (Zhang Li-hu, 2014).
Novel Applications in Material Science
Research has explored the use of triazine derivatives in material science, particularly in developing new aromatic polyamides with phenyl-1,3,5-triazine moieties. These materials exhibit high thermal stability and solubility, suggesting their potential in high-performance polymers (Yu et al., 2012).
properties
Product Name |
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine |
---|---|
Molecular Formula |
C13H14ClN9S |
Molecular Weight |
363.83 g/mol |
IUPAC Name |
6-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H14ClN9S/c1-22(2)12-17-10(16-11(15)18-12)7-24-13-19-20-21-23(13)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
CQHMDEUCEOJCOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.